1-(5-Bromo-2-methoxybenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine
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Overview
Description
1-[(5-BROMO-2-METHOXYPHENYL)METHYL]-4-{[4-(METHYLSULFANYL)PHENYL]METHYL}PIPERAZINE is a complex organic compound that features a piperazine ring substituted with bromomethoxyphenyl and methylsulfanylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-BROMO-2-METHOXYPHENYL)METHYL]-4-{[4-(METHYLSULFANYL)PHENYL]METHYL}PIPERAZINE typically involves multiple steps:
Formation of the Bromomethoxyphenyl Intermediate: This step involves the bromination of 2-methoxybenzyl alcohol to form 5-bromo-2-methoxybenzyl alcohol.
Formation of the Methylsulfanylphenyl Intermediate: This step involves the methylation of 4-mercaptobenzyl chloride to form 4-(methylsulfanyl)benzyl chloride.
Coupling Reaction: The final step involves the coupling of the two intermediates with piperazine under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(5-BROMO-2-METHOXYPHENYL)METHYL]-4-{[4-(METHYLSULFANYL)PHENYL]METHYL}PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiolate (KSR) can be used under basic conditions.
Major Products
Oxidation: Formation of sulfoxide or sulfone derivatives.
Reduction: Formation of the de-brominated compound.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-[(5-BROMO-2-METHOXYPHENYL)METHYL]-4-{[4-(METHYLSULFANYL)PHENYL]METHYL}PIPERAZINE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with neurotransmitter receptors.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its effects on cellular pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1-[(5-BROMO-2-METHOXYPHENYL)METHYL]-4-{[4-(METHYLSULFANYL)PHENYL]METHYL}PIPERAZINE involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-[(5-BROMO-2-METHOXYPHENYL)METHYL]-4-{[4-(METHYLSULFANYL)PHENYL]METHYL}PIPERIDINE: Similar structure but with a piperidine ring instead of piperazine.
1-[(5-BROMO-2-METHOXYPHENYL)METHYL]-4-{[4-(METHYLSULFANYL)PHENYL]METHYL}MORPHOLINE: Similar structure but with a morpholine ring instead of piperazine.
Uniqueness
The presence of both bromomethoxyphenyl and methylsulfanylphenyl groups on the piperazine ring makes 1-[(5-BROMO-2-METHOXYPHENYL)METHYL]-4-{[4-(METHYLSULFANYL)PHENYL]METHYL}PIPERAZINE unique. This combination of functional groups can result in distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C20H25BrN2OS |
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Molecular Weight |
421.4 g/mol |
IUPAC Name |
1-[(5-bromo-2-methoxyphenyl)methyl]-4-[(4-methylsulfanylphenyl)methyl]piperazine |
InChI |
InChI=1S/C20H25BrN2OS/c1-24-20-8-5-18(21)13-17(20)15-23-11-9-22(10-12-23)14-16-3-6-19(25-2)7-4-16/h3-8,13H,9-12,14-15H2,1-2H3 |
InChI Key |
GCXQDRXJYFCVHG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CN2CCN(CC2)CC3=CC=C(C=C3)SC |
Origin of Product |
United States |
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